molecular formula C7H3F3N2O B1383625 2-Ethynyl-5-(trifluoromethoxy)pyrazine CAS No. 1863534-37-5

2-Ethynyl-5-(trifluoromethoxy)pyrazine

Cat. No. B1383625
CAS RN: 1863534-37-5
M. Wt: 188.11 g/mol
InChI Key: BKEPMGXOOFEYSZ-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethoxy)pyrazine (2E5TFP) is a synthetic organic compound that has been used in a variety of scientific applications due to its unique properties. It is a colorless liquid with a molecular weight of 166.09 g/mol and a boiling point of 120°C. It is soluble in most organic solvents and has a low toxicity profile. The compound has been used in research for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

The trifluoromethoxy group in 2-Ethynyl-5-(trifluoromethoxy)pyrazine is often considered a privileged substituent in medicinal chemistry due to its electron-withdrawing properties by induction and electron-donating properties by mesomeric effect . This unique balance makes it a valuable moiety for designing drugs with enhanced pharmacokinetic properties.

Material Science: Creation of Advanced Materials

The incorporation of the trifluoromethoxy group into materials can significantly influence their properties. For instance, the hydrophobic nature of the OCF₃ group can be utilized to create materials with specific water-repellent surfaces or to modify the surface tension of liquids .

Organic Synthesis: Coupling Reactions

2-Ethynyl-5-(trifluoromethoxy)pyrazine: has shown synthetic utility in various coupling reactions such as Buchwald-Hartwig amination, and Kumada-Corriu, Suzuki, and Sonogashira coupling reactions. These reactions are pivotal for constructing complex organic molecules, which are essential in pharmaceuticals and agrochemicals .

Fluorination Techniques: Trifluoromethoxylation Reagents

Recent advances in trifluoromethoxylation reagents have made CF₃O-containing compounds more accessible2-Ethynyl-5-(trifluoromethoxy)pyrazine can serve as a model compound for developing new trifluoromethoxylation techniques, which are crucial for introducing this functional group into various substrates .

Pesticide Development: Agrochemical Research

The stability of the trifluoromethoxy group under various conditions makes 2-Ethynyl-5-(trifluoromethoxy)pyrazine a potential candidate for the development of new agrochemicals. Its structural features could lead to pesticides with improved efficacy and reduced environmental impact .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-Ethynyl-5-(trifluoromethoxy)pyrazine could be used as a standard or a derivatization agent to improve the detection of certain compounds. Its unique spectral properties can enhance the sensitivity and selectivity of chromatographic and spectroscopic methods .

properties

IUPAC Name

2-ethynyl-5-(trifluoromethoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c1-2-5-3-12-6(4-11-5)13-7(8,9)10/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEPMGXOOFEYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=N1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-5-(trifluoromethoxy)pyrazine

CAS RN

1863534-37-5
Record name 2-ethynyl-5-(trifluoromethoxy)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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